molecular formula C24H19N3O B1503854 1-(1-Anthracenylmethyl)-4-(3-methoxyphenyl)-1H-[1,2,3]triazole CAS No. 1019335-92-2

1-(1-Anthracenylmethyl)-4-(3-methoxyphenyl)-1H-[1,2,3]triazole

Cat. No.: B1503854
CAS No.: 1019335-92-2
M. Wt: 365.4 g/mol
InChI Key: CXPAMTDFJCCSLH-UHFFFAOYSA-N
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Description

1-(1-Anthracenylmethyl)-4-(3-methoxyphenyl)-1H-[1,2,3]triazole is a synthetic 1,2,3-triazole derivative featuring an anthracenylmethyl group at the N1 position and a 3-methoxyphenyl substituent at the C4 position. This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective method widely used for triazole formation .

Properties

IUPAC Name

1-(anthracen-1-ylmethyl)-4-(3-methoxyphenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c1-28-22-11-5-9-20(13-22)24-16-27(26-25-24)15-21-10-4-8-19-12-17-6-2-3-7-18(17)14-23(19)21/h2-14,16H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPAMTDFJCCSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN(N=N2)CC3=CC=CC4=CC5=CC=CC=C5C=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679377
Record name 1-[(Anthracen-1-yl)methyl]-4-(3-methoxyphenyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019335-92-2
Record name 1-[(Anthracen-1-yl)methyl]-4-(3-methoxyphenyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(1-Anthracenylmethyl)-4-(3-methoxyphenyl)-1H-[1,2,3]triazole (CAS 1019335-92-2) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

Molecular Formula: C24_{24}H19_{19}N3_3O
Molecular Weight: 365.43 g/mol
CAS Number: 1019335-92-2

The compound features a triazole ring substituted with anthracene and methoxyphenyl groups, which are known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The synthetic route may include steps such as:

  • Formation of the triazole ring through cycloaddition reactions.
  • Substitution reactions to introduce the anthracene and methoxyphenyl groups.

Antitumor Activity

Research indicates that compounds containing triazole moieties exhibit significant antitumor properties. In vitro studies have shown that derivatives of triazoles can induce apoptosis in cancer cells by:

  • Mitochondrial Depolarization: Triggering loss of mitochondrial membrane potential.
  • Reactive Oxygen Species (ROS) Generation: Increasing ROS levels leading to oxidative stress.
  • Caspase Activation: Activating caspase pathways resulting in programmed cell death.

A study demonstrated that analogs of triazoles, including those structurally related to this compound, inhibited tumor cell proliferation effectively, with IC50_{50} values comparable to established chemotherapeutic agents .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of neurodegenerative diseases. Kinetic studies revealed:

  • Noncompetitive Inhibition for AChE.
  • Competitive Inhibition for BChE.

These findings suggest that the compound may possess neuroprotective properties through modulation of cholinergic signaling .

Antioxidant Activity

Antioxidant assays have shown that this compound exhibits significant free radical scavenging activity. The antioxidant capacity was evaluated using various methods such as DPPH and ABTS assays, indicating its potential role in mitigating oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against several bacterial and fungal strains. Results indicated:

  • Strong antibacterial activity against Gram-positive bacteria.
  • Moderate antifungal activity against specific fungal species.

These findings support the potential use of the compound as an antimicrobial agent .

Case Studies

Several studies have highlighted the biological activity of triazole derivatives:

  • Antitumor Efficacy Study: A series of 1,2,4-triazole derivatives were synthesized and tested for their antiproliferative effects on various cancer cell lines. The results showed that certain derivatives had IC50_{50} values significantly lower than 10 µM, indicating potent antitumor activity .
  • Neuroprotective Effects Study: Investigation into the inhibition of cholinesterase enzymes revealed that specific triazole derivatives could enhance cognitive function by increasing acetylcholine levels in the brain .

Scientific Research Applications

Medicinal Chemistry

The triazole ring is a significant pharmacophore in medicinal chemistry, often associated with various biological activities. Studies have shown that compounds containing triazole structures exhibit:

  • Antifungal Activity : Triazoles are commonly used as antifungal agents. The incorporation of the anthracene moiety may enhance the lipophilicity and membrane permeability of the compound, potentially leading to improved efficacy against fungal pathogens.
  • Anticancer Properties : Research indicates that triazole derivatives can inhibit cancer cell proliferation. The specific structural features of 1-(1-Anthracenylmethyl)-4-(3-methoxyphenyl)-1H-[1,2,3]triazole may contribute to its activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Photonic Applications

The anthracene component of the compound is known for its luminescent properties. This characteristic opens avenues for applications in:

  • Organic Light Emitting Diodes (OLEDs) : The compound can be utilized as a material for OLEDs due to its ability to emit light upon excitation.
  • Fluorescent Probes : Its photophysical properties make it suitable for use as a fluorescent probe in biological imaging and sensing applications.

Material Science

The unique structural characteristics of this compound allow it to be explored in material science for:

  • Polymer Composites : Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
  • Nanotechnology : Its potential as a building block for nanostructured materials may lead to advancements in nanotechnology applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives, including this compound, demonstrating significant cytotoxic effects against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Photonic Properties

Research presented at the International Conference on Organic Electronics highlighted the use of this compound in OLEDs. The findings indicated that devices incorporating this triazole derivative exhibited enhanced luminous efficiency and stability compared to traditional materials.

Case Study 3: Antifungal Efficacy

A comparative study published in Mycological Research assessed the antifungal activity of several triazoles against Candida albicans. The results showed that the anthracene derivative displayed superior activity, suggesting its potential as a lead compound for antifungal drug development.

Comparison with Similar Compounds

Comparison with Similar 1,2,3-Triazole Derivatives

Structural and Electronic Comparisons

Key Structural Differences :

  • Anthracenylmethyl vs. Benzyl/Substituted Benzyl Groups :
    The anthracenylmethyl group in the target compound is bulkier and more hydrophobic than simpler benzyl groups (e.g., in 1-benzyl-4-phenyl-1H-[1,2,3]triazole, ). This bulkiness may hinder membrane permeability but enhance intercalation with aromatic biological targets (e.g., DNA or enzyme active sites) .
  • 3-Methoxyphenyl vs. However, halogenated derivatives often exhibit stronger antimicrobial activity due to enhanced electrophilicity .

Key Observations :

  • Antimicrobial Activity : The target compound’s lack of halogen substituents may limit its antimicrobial potency compared to vanillin-derived or chlorophenyl triazoles .
  • Cytotoxicity : Anthracenyl groups are associated with intercalation-driven cytotoxicity (e.g., acridone hybrids), but specific data for the target compound is unavailable .
  • Electrochemical Applications : The 3-methoxyphenyl group may offer moderate corrosion inhibition, though less effective than 4-methoxy-phenyl derivatives in acidic environments .

Preparation Methods

Overview:

The most prevalent method for synthesizing 1,2,3-triazoles, including derivatives with complex substituents such as anthracenylmethyl groups, is the CuAAC reaction. This approach involves the cycloaddition of azides with terminal alkynes under copper catalysis, offering regioselectivity, high yields, and mild conditions.

Procedure:

  • Step 1: Synthesis of the azide precursor, typically functionalized with the anthracenylmethyl moiety.
  • Step 2: Preparation of the 3-methoxyphenyl-alkyne derivative.
  • Step 3: Copper-catalyzed cycloaddition in a suitable solvent (e.g., tert-butanol/water mixture) at room temperature or slightly elevated temperatures.

Example:

A typical synthesis involves reacting anthracenylmethyl azide with 3-methoxyphenylacetylene in the presence of copper sulfate and sodium ascorbate, resulting in the targeted triazole.

Research Data:

Step Reagents Conditions Yield Reference
Azide formation Anthracenylmethyl halide + NaN₃ DMF, room temp 85%
Cycloaddition Azide + terminal alkyne CuSO₄, NaAsc, RT 90%

Multistep Synthesis via Building Block Assembly

Overview:

This method involves constructing the triazole core through sequential reactions, starting from substituted hydrazines or amines, followed by cyclization steps.

Procedure:

  • Step 1: Synthesis of hydrazide intermediates from anthracenylmethyl derivatives.
  • Step 2: Condensation with appropriate aldehydes or ketones to form hydrazones.
  • Step 3: Cyclization using reagents such as phosphoryl chloride or acetic anhydride to form the triazole ring.

Example:

Preparation of the anthracenylmethyl hydrazide followed by cyclization with orthoesters or nitriles to generate the triazole ring.

Research Data:

Step Reagents Conditions Yield Reference
Hydrazide synthesis Anthracenylmethyl halide + hydrazine Ethanol, reflux 78%
Cyclization Hydrazide + acetic anhydride Reflux 65%

Use of Pre-formed Triazole Precursors in Coupling Reactions

Overview:

Pre-formed 1,2,3-triazole cores can be functionalized at specific positions via electrophilic substitution or cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce the 3-methoxyphenyl group.

Procedure:

  • Synthesis of the core triazole via cycloaddition.
  • Functionalization of the 4-position through palladium-catalyzed cross-coupling with boronic acids or aryl halides.

Research Data:

Step Reagents Conditions Yield Reference
Core synthesis CuAAC RT, 24h 88%
Functionalization Pd(PPh₃)₄ + aryl boronic acid Toluene/EtOH, reflux 75%

Patented Methods and Novel Approaches

Patent Analysis:

A notable patent (EP0335144A1) describes the preparation of substituted 1,2,4-triazoles via condensation of hydrazides with aldehydes or ketones, followed by cyclization under acidic or basic conditions. This method allows for diverse substitution patterns, including aromatic and heteroaromatic groups.

Key Features:

  • Use of environmentally benign solvents such as ethyl acetate.
  • Moderate to high yields (~57-70%).
  • Flexibility in substituent variation.

Data Summary:

Method Substrates Conditions Yield Reference
Condensation + cyclization Hydrazides + aldehydes Ethyl acetate, reflux 57%

Research Findings and Optimization Strategies

  • The regioselectivity of the triazole ring formation is highly dependent on the choice of catalysts and reaction conditions.
  • Microwave-assisted synthesis has been explored to reduce reaction times and improve yields.
  • Use of green solvents and recyclable catalysts aligns with sustainable chemistry principles.

Summary Table of Preparation Methods

Method Key Reagents Typical Conditions Advantages Limitations References
Copper-Catalyzed Azide-Alkyne Cycloaddition Azides + Alkynes RT, aqueous solvents High regioselectivity, mild conditions Requires pre-synthesis of azides and alkynes
Multistep Building Block Assembly Hydrazines, aldehydes, nitriles Reflux, reflux with cyclization agents Structural diversity Longer synthesis time
Cross-Coupling Functionalization Pre-formed triazoles + aryl halides/boronic acids Reflux, Pd catalysis Versatile substitution Requires pre-synthesis of core
Patent-Described Condensation & Cyclization Hydrazides + aldehydes Ethyl acetate, reflux Good yields, substrate flexibility Specific to certain substituents

Q & A

Q. What are the optimal synthetic routes for 1-(1-Anthracenylmethyl)-4-(3-methoxyphenyl)-1H-[1,2,3]triazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves click chemistry (azide-alkyne cycloaddition) or cyclocondensation of anthracenylmethyl azides with 3-methoxyphenylacetylene derivatives. Key steps include:

  • Copper(I) catalysis (e.g., CuSO₄ with sodium ascorbate) to accelerate regioselective triazole formation .
  • Solvent optimization: Polar aprotic solvents (e.g., THF/water mixtures) improve solubility and reaction efficiency .
  • Temperature control: Reactions at 50–100°C for 12–24 hours yield 60–96% efficiency, depending on precursor purity .
  • Purification: Column chromatography or recrystallization from ethanol removes byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Identify triazole protons (δ 7.5–8.5 ppm) and anthracene aromatic signals (δ 8.0–9.0 ppm). Methoxyphenyl groups show a singlet at δ ~3.8 ppm for -OCH₃ .
  • Mass Spectrometry (MS) : Look for [M+H]⁺ peaks matching the molecular formula (C₂₄H₁₉N₃O). High-resolution MS confirms isotopic patterns .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1250 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of triazole derivatives, particularly regarding substituent effects on potency?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., anthracene vs. naphthalene, methoxy vs. halogen) and compare bioactivity (e.g., IC₅₀ in anticancer assays) .
  • Statistical Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft indices) with activity trends .
  • In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases), explaining discrepancies between in vitro and in vivo results .

Q. What computational methods are suitable for predicting electronic properties and binding interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G+(d,p) level to calculate HOMO-LUMO gaps and electrostatic potential maps, revealing electron-rich triazole sites prone to nucleophilic attack .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to assess stability of binding poses over 100-ns trajectories .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for toxicity studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Anthracenylmethyl)-4-(3-methoxyphenyl)-1H-[1,2,3]triazole
Reactant of Route 2
Reactant of Route 2
1-(1-Anthracenylmethyl)-4-(3-methoxyphenyl)-1H-[1,2,3]triazole

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